2-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)-6-methoxypyrazine

Physicochemical profiling Drug-likeness Lead optimization

Researchers seeking novel VEGFR-2 inhibitors with favorable CNS drug-like properties face limited scaffold diversity. This compound addresses that gap with a unique 3-oxy-6-methoxypyrazine linkage and an ethylsulfonyl substituent that balances steric demand and hydrogen-bonding potential. - Validated N-sulfonylpiperidine pharmacophore; class-level VEGFR-2 IC₅₀ as low as 0.0554 µM - Zero HBD, XLogP3 0.6, MW <310 Da-meets key CNS drug-likeness criteria - Distinct substitution pattern for IP-space exploration vs. patent-exemplified analogs Supplied as a research-grade powder with full analytical characterization. Bulk and custom synthesis options available upon request.

Molecular Formula C12H19N3O4S
Molecular Weight 301.36
CAS No. 2034581-65-0
Cat. No. B2612051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)-6-methoxypyrazine
CAS2034581-65-0
Molecular FormulaC12H19N3O4S
Molecular Weight301.36
Structural Identifiers
SMILESCCS(=O)(=O)N1CCCC(C1)OC2=NC(=CN=C2)OC
InChIInChI=1S/C12H19N3O4S/c1-3-20(16,17)15-6-4-5-10(9-15)19-12-8-13-7-11(14-12)18-2/h7-8,10H,3-6,9H2,1-2H3
InChIKeyOMXAYCTVSBZAET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethylsulfonylpiperidine Pyrazine: Physicochemical Profile


2-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)-6-methoxypyrazine (CAS 2034581-65-0) is a synthetic small molecule (C₁₂H₁₉N₃O₄S, MW 301.36 g/mol) composed of a 6-methoxypyrazine core linked via an ether oxygen to a piperidine ring that bears an N-ethylsulfonyl substituent [1]. It belongs to the broader class of N-sulfonylpiperidine derivatives, a scaffold with established precedent as vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors and anticancer agents in recent medicinal chemistry literature [2]. The compound is cataloged in PubChem (CID 91628229) with computed descriptors including XLogP3 of 0.6, zero hydrogen bond donors, seven hydrogen bond acceptors, and five rotatable bonds [1]. This specific combination of the ethylsulfonyl group and 6-methoxypyrazine ether linkage distinguishes it from close analogs bearing isopropylsulfonyl, cyclopropylsulfonyl, or other N-sulfonyl variants [3][4].

N-sulfonylpiperidine scaffold with class-level VEGFR-2 inhibition precedent
Ethylsulfonyl group supports favorable drug-likeness parameters (lower MW, logP)
Zero hydrogen bond donors may support CNS permeability screening models

Why Analogs Cannot Substitute This Compound


The N-sulfonylpiperidine scaffold is highly sensitive to the steric, electronic, and hydrogen-bonding properties of the sulfonyl substituent. In the VEGFR-2 inhibitor series reported by Elgammal et al. (2024), small changes in peripheral substituents produced IC₅₀ values spanning from 0.0554 μM to >50 μM, demonstrating that even minor structural perturbations can drastically alter target potency [1]. The ethylsulfonyl group in the target compound provides a unique balance: it is sterically less demanding than the isopropylsulfonyl analog (MW 315.39 vs 301.36) and lacks the hydrogen bond donor present in some analogs, which may influence membrane permeability and efflux susceptibility [2][3]. Furthermore, the 3-oxy linkage to the 6-methoxypyrazine ring, as opposed to alternative pyrazine, pyrimidine, or pyridine heterocycles found in related compounds, determines both the conformational landscape and potential binding interactions with kinase ATP pockets or allosteric sites [4]. These structural differences make generic substitution scientifically invalid without explicit comparative bioassay data.

Sulfonyl size Isopropylsulfonyl or cyclopropylsulfonyl analogs alter steric bulk, logP, and HBD count; target potency may shift significantly.
Metabolic context Cyclopropyl variant carries supplier-reported stability claims; class-level inference suggests CYP liability differences may arise.
Scaffold sensitivity Minor sulfonyl changes in published N-sulfonylpiperidine series span >900-fold IC50 range; substitution without comparative data is not supported.

Quantitative Differentiation vs Structural Analogs


MW and Lipophilicity: Ethyl vs Isopropylsulfonyl

The target compound (ethylsulfonyl, C₁₂H₁₉N₃O₄S) has a molecular weight of 301.36 g/mol and computed XLogP3 of 0.6, compared to 315.39 g/mol and a higher clogP of 0.80 for the isopropylsulfonyl analog (C₁₃H₂₁N₃O₄S) [1][2]. The 14 Da lower molecular weight and 0.2 log unit lower lipophilicity of the ethylsulfonyl compound place it more favorably within Lipinski's Rule of Five space [1]. Additionally, the ethyl analog has zero hydrogen bond donors versus one HBD for the isopropyl analog, which may confer superior passive membrane permeability [1][2].

MW & Lipophilicity
Head-to-head
Ethylsulfonyl: MW 301.36, XLogP3 0.6, HBD 0
Isopropylsulfonyl: MW 315.39, clogP 0.80, HBD 1
ΔMW = −14.03, ΔlogP ≈ −0.20, ΔHBD = −1
Supports ethyl analog selection for lead-like physicochemical screening.
Computed descriptors; empirical validation in permeability assays is required.
Physicochemical profiling Drug-likeness Lead optimization

Steric Effects and Metabolic Stability: Ethyl vs Cyclopropylsulfonyl

The cyclopropylsulfonyl analog (CAS 2034438-66-7, C₁₃H₁₉N₃O₄S, MW ~313.37) has been described in supplier documentation as possessing enhanced metabolic stability attributed to the cyclopropane sulfonyl group [1]. In contrast, the ethylsulfonyl group in the target compound is less sterically hindered and lacks the ring strain of the cyclopropyl moiety, which may lead to differential susceptibility to cytochrome P450-mediated oxidation [1]. While direct metabolic stability data (e.g., microsomal half-life) are not publicly available for either compound, the structural logic follows established medicinal chemistry principles: a cyclopropylsulfonyl group may offer greater metabolic shielding at the cost of increased molecular complexity and synthetic steps [1].

Metabolic Stability
Class-level
Cyclopropylsulfonyl analog reported to "enhance metabolic stability" vs. ethylsulfonyl (supplier data). No quantitative t₁/₂ or CL_int available.
Cyclopropyl variant may offer higher metabolic shielding; structural trade-offs must be reviewed.
Class-level inference; direct microsomal stability data are absent for both compounds.
Metabolic stability CYP450 liability Steric effects

Class-Level VEGFR-2 Inhibition and Anticancer Activity

A panel of N-sulfonylpiperidine derivatives designed and synthesized by Elgammal et al. (2024) demonstrated potent antiproliferative activity across three cancer cell lines and sub-micromolar VEGFR-2 inhibition. Compound 8 from that series exhibited IC₅₀ values of 3.94 μM (HCT-116), 3.76 μM (HepG-2), and 4.43 μM (MCF-7), comparable to vinblastine and doxorubicin, with VEGFR-2 IC₅₀ of 0.0554 μM versus sorafenib at 0.0416 μM [1]. A subsequent 2026 study in Scientific Reports further validated N-sulfonylpiperidines as multi-target anticancer agents with dual VEGFR-2/EGFR inhibitory activity [2]. While the target compound 2-((1-(ethylsulfonyl)piperidin-3-yl)oxy)-6-methoxypyrazine itself was not directly tested in these studies, its core scaffold is shared with these validated bioactive chemotypes, providing strong class-level rationale for its investigation as a kinase inhibitor lead or chemical probe [1][2].

VEGFR-2 Precedent
Class-level
Optimized N-sulfonylpiperidines reported VEGFR-2 IC₅₀ 0.0554 μM (vs. sorafenib 0.0416 μM). Target compound shares scaffold but was not directly tested.
Supports prioritization of this scaffold for kinase inhibition studies.
Class-level inference; target-specific IC₅₀ must be independently determined.
VEGFR-2 inhibition Anticancer Kinase inhibitors

Patent Precedent for Sulfonylpiperidine Therapeutics

US Patent 8,188,280 (MSD K.K., granted May 29, 2012) claims 3-substituted sulfonylpiperidine derivatives as inhibitors of long chain fatty acyl elongase, with therapeutic utility in cardiovascular, neurologic, metabolic, reproductive, and digestive diseases [1]. The patent explicitly exemplifies ethylsulfonyl as a preferred R¹ substituent among C₁₋₆ alkylsulfonyl options, validating the ethylsulfonyl-piperidine motif as a privileged pharmacophoric element [1]. The target compound's specific combination of ethylsulfonyl at the piperidine 1-position with a 3-oxy-6-methoxypyrazine represents a structurally distinct embodiment within this patented chemical space, potentially offering freedom-to-operate advantages while retaining the core pharmacophore recognized in the patent literature [1].

Patent Landscape
Class-level
US 8,188,280 claims 3-substituted sulfonylpiperidines as fatty acyl elongase inhibitors; ethylsulfonyl is a preferred substituent. Target compound combines ethylsulfonyl with 3-oxy-6-methoxypyrazine.
Indicates recognized pharmacophoric space; distinct substitution may offer novel IP positioning.
Patent validity and freedom-to-operate require independent legal review.
Patent landscaping Long chain fatty acyl elongase Therapeutic indications

Zero HBD as CNS Permeability Differentiator

The target compound has zero hydrogen bond donors (HBD = 0), a feature empirically correlated with improved blood-brain barrier (BBB) penetration [1]. By contrast, the isopropylsulfonyl analog has one hydrogen bond donor (HBD = 1, likely due to differences in computed protonation states or tautomeric forms) [2]. In CNS drug discovery, the widely cited guideline by Pajouhesh and Lenz (2005, NeuroRx) identifies HBD ≤ 2 as a key parameter for BBB penetration, and reducing HBD from 1 to 0 can significantly improve brain-to-plasma ratios [1][2]. This differentiation positions the ethylsulfonyl compound favorably for neuroscience-targeted screening libraries compared to the isopropyl analog [1].

CNS HBD Profile
Head-to-head
Ethylsulfonyl: HBD = 0 (below CNS threshold HBD ≤ 2)
Isopropylsulfonyl: HBD = 1
ΔHBD = −1
Zero HBD favors BBB penetration potential over isopropyl analog in CNS screening sets.
Computed HBD; empirical brain-to-plasma ratio studies are needed for confirmation.
CNS drug discovery Blood-brain barrier permeability Hydrogen bonding

Research Applications for This Compound


Kinase Inhibitor Lead Discovery: VEGFR-2 Screening

Based on class-level evidence demonstrating that N-sulfonylpiperidine derivatives are potent VEGFR-2 inhibitors (IC₅₀ as low as 0.0554 μM) with antiproliferative activity against HCT-116, HepG-2, and MCF-7 cancer cell lines, this compound is suitable for inclusion in kinase-focused screening decks targeting angiogenesis-dependent tumors [1][2]. The ethylsulfonyl substituent's favorable drug-likeness parameters (MW 301.36, XLogP3 0.6, HBD 0) make it an attractive starting scaffold for hit-to-lead optimization in oncology programs [3].

CNS Drug Discovery: BBB-Penetrant Probe

With zero hydrogen bond donors, moderate lipophilicity (XLogP3 0.6), and a molecular weight below 310 Da, the target compound satisfies key CNS drug-likeness criteria and is a compelling candidate for neuroscience-targeted compound collections [3]. Researchers investigating neurological indications linked to kinase signaling or fatty acid elongase pathways should prioritize this compound over the isopropylsulfonyl analog (HBD = 1) for BBB permeability screening [3][4].

SAR Studies: Sulfonylpiperidine Pharmacophore

The compound serves as a well-defined intermediate for systematic SAR exploration of the sulfonyl group's steric and electronic effects. Its 3-oxy-6-methoxypyrazine linkage provides a distinct connectivity mode compared to patent-exemplified compounds, enabling exploration of novel intellectual property space within the clinically validated sulfonylpiperidine pharmacophore [5]. Researchers can use this compound as a reference standard for benchmarking the impact of varying sulfonyl substituents (ethyl vs. isopropyl vs. cyclopropyl) on potency, selectivity, and ADMET properties [3][4].

Cardiometabolic Research: Fatty Acyl Elongase

US Patent 8,188,280 establishes 3-substituted sulfonylpiperidine derivatives as inhibitors of long chain fatty acyl elongase, with claimed utility in cardiovascular, metabolic, and digestive diseases [5]. The target compound, bearing the ethylsulfonyl group explicitly named among preferred substituents, is a logical candidate for phenotypic screening in metabolic disease models, particularly where modulation of fatty acid elongation pathways is therapeutically relevant [5].

Application
Selection Property
Validation Focus
VEGFR-2 pathway inhibition studies
N-sulfonylpiperidine scaffold precedent
Kinase selectivity and antiproliferative assay context
CNS penetration screening
Zero HBD and favorable logP
Blood-brain barrier permeability model validation
Sulfonyl SAR exploration
Ethylsulfonyl as reference substituent
Comparative physicochemical and metabolic profiling
Fatty acyl elongase inhibition research
Patent-validated pharmacophore
Phenotypic metabolic pathway assay context
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